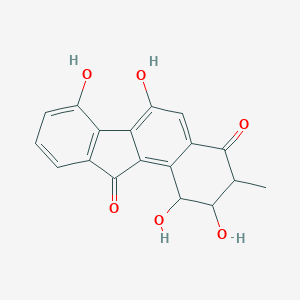

Fluostatin B

Description

This compound has been reported in Streptomyces with data available.

from streptomyces; structure in first source

Structure

3D Structure

Properties

CAS No. |

158906-40-2 |

|---|---|

Molecular Formula |

C18H14O6 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,2,6,7-tetrahydroxy-3-methyl-2,3-dihydro-1H-benzo[a]fluorene-4,11-dione |

InChI |

InChI=1S/C18H14O6/c1-6-15(21)8-5-10(20)13-11-7(3-2-4-9(11)19)17(23)14(13)12(8)18(24)16(6)22/h2-6,16,18-20,22,24H,1H3 |

InChI Key |

PLKATXVLQJQTSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O |

Synonyms |

1,2,3,4-tetrahydro-1,2,6,7-tetrahydroxy-3-methyl-11H-benzo(a)fluorenone-4,11-dione fluostatin B |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery of Fluostatin B from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluostatin B, a natural product isolated from Streptomyces sp. TA-3391, has been identified as a selective inhibitor of the enzyme dipeptidyl peptidase III (DPP-3). This guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound. It includes detailed experimental protocols for its production and purification, as well as for the enzymatic assays used to determine its inhibitory activity. Furthermore, this document presents a summary of the quantitative data and discusses the known biological functions of this microbial metabolite.

Introduction

The genus Streptomyces is a rich source of structurally diverse and biologically active secondary metabolites, which have been pivotal in the development of numerous therapeutic agents. In the continuous search for novel enzyme inhibitors from microbial sources, a screening program led to the discovery of the fluostatin family of compounds. This compound, along with its analogue Fluostatin A, was isolated from the fermentation broth of Streptomyces sp. TA-3391. These compounds were found to exhibit inhibitory activity against dipeptidyl peptidase III (DPP-3), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation and blood pressure regulation. This guide focuses on the technical aspects of the discovery and characterization of this compound.

Physicochemical Properties of this compound

This compound is a polyketide with a unique fluorenone core structure. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₄O₆ |

| Molecular Weight | 326.3 g/mol [1] |

| Appearance | Yellow powder |

| Solubility | Soluble in DMSO; Slightly soluble in acetone and ethyl acetate[1] |

| Producing Organism | Streptomyces sp. TA-3391[1][2] |

Biological Activity of this compound

The primary biological activity identified for this compound is the inhibition of dipeptidyl peptidase III (DPP-3).

Quantitative Data on DPP-3 Inhibition

The inhibitory potency of this compound against human placental DPP-3 was determined using a synthetic substrate.

| Compound | Target Enzyme | Substrate | IC₅₀ Value |

| This compound | Dipeptidyl Peptidase III (DPP-3) | Arginyl-arginine-2-naphthylamide | 24.0 µg/mL[2] |

| Fluostatin A | Dipeptidyl Peptidase III (DPP-3) | Arginyl-arginine-2-naphthylamide | 0.44 µg/mL[2] |

Experimental Protocols

Production of this compound

A detailed protocol for the fermentation of Streptomyces sp. TA-3391 to produce this compound is outlined below.

-

Producing Strain: Streptomyces sp. TA-3391

-

Culture Medium: A suitable production medium for Streptomyces should be prepared. A typical medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and inorganic salts. The pH of the medium should be adjusted to approximately 7.0 before sterilization.

-

Inoculation: A seed culture is prepared by inoculating a loopful of spores or mycelia from a slant culture into a flask containing a seed medium. The seed culture is incubated on a rotary shaker at 28-30°C for 2-3 days.

-

Fermentation: The production medium is inoculated with the seed culture (typically 2-5% v/v). The fermentation is carried out in baffled flasks on a rotary shaker at 28-30°C for 5-7 days. Aeration and agitation are critical for optimal production.

Caption: Workflow for the cultivation of Streptomyces sp. TA-3391.

Isolation and Purification of this compound

The following protocol describes the extraction and purification of this compound from the fermentation broth.[2]

-

Adsorption Chromatography: The harvested fermentation broth is filtered to remove the mycelia. The filtrate is then passed through a column packed with Diaion HP-20 resin. The column is washed with water to remove unbound impurities.

-

Elution: The adsorbed compounds, including this compound, are eluted from the resin using a gradient of methanol in water or acetone.

-

Solvent Extraction: The fractions containing this compound are pooled and concentrated under reduced pressure. The resulting aqueous concentrate is extracted with ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate extract is concentrated and subjected to silica gel column chromatography. The column is eluted with a solvent system such as chloroform-methanol to separate this compound from other components.

-

Preparative HPLC: The final purification of this compound is achieved by reverse-phase preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water.

Caption: General workflow for the isolation and purification of this compound.

Dipeptidyl Peptidase III (DPP-3) Inhibition Assay

This protocol details the enzymatic assay used to measure the inhibitory activity of this compound against DPP-3.

-

Enzyme and Substrate:

-

Enzyme: Purified human placental dipeptidyl peptidase III (DPP-3).

-

Substrate: Arginyl-arginine-2-naphthylamide.[2]

-

-

Assay Buffer: A suitable buffer, such as Tris-HCl, at a physiological pH (e.g., 7.5-8.0).

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, the enzyme (DPP-3), and varying concentrations of the inhibitor (this compound) or a control solvent (e.g., DMSO).

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, arginyl-arginine-2-naphthylamide.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction, for example, by adding an acid or a specific stopping reagent.

-

The product of the reaction, 2-naphthylamine, is fluorescent. Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm and emission at 410 nm).

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Fluostatins

Fluostatins belong to the family of atypical angucycline polyketides. Their biosynthesis is initiated by a type II polyketide synthase (PKS) gene cluster. While the specific gene cluster for this compound in Streptomyces sp. TA-3391 has not been fully elucidated, the general pathway for fluostatin biosynthesis involves the assembly of a polyketide chain from acetate units, followed by a series of cyclization, aromatization, and tailoring reactions catalyzed by various enzymes encoded within the biosynthetic gene cluster.

Caption: A simplified logical flow of the fluostatin biosynthetic pathway.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of this compound on intracellular signaling pathways. Its primary characterized mechanism of action is the direct inhibition of the enzymatic activity of DPP-3. The downstream consequences of DPP-3 inhibition by this compound on cellular signaling cascades remain an area for future investigation.

Conclusion

This compound, a metabolite from Streptomyces sp. TA-3391, represents a valuable discovery in the field of natural product enzyme inhibitors. Its selective inhibition of dipeptidyl peptidase III highlights its potential as a lead compound for the development of novel therapeutics. The detailed protocols provided in this guide for the production, isolation, and bioactivity assessment of this compound will be instrumental for researchers in the fields of natural product chemistry, enzymology, and drug discovery to further explore the therapeutic potential of this and related compounds. Future research should focus on elucidating the specific biosynthetic pathway of this compound and investigating its effects on cellular signaling pathways to better understand its mechanism of action and potential applications.

References

An In-depth Technical Guide to the Mechanism of Action of Fluostatin B on Dipeptidyl Peptidase 3 (DPP-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptidyl peptidase 3 (DPP-3) is a zinc-dependent metalloprotease implicated in various physiological processes, including pain modulation, blood pressure regulation, and cellular stress responses. Its dysregulation has been associated with several pathologies, making it a compelling target for therapeutic intervention. Fluostatin B, a natural product isolated from Streptomyces sp. TA-3391, has been identified as an inhibitor of DPP-3. This technical guide provides a comprehensive overview of the mechanism of action of this compound on DPP-3, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways.

Introduction to Dipeptidyl Peptidase 3 (DPP-3)

DPP-3 is a cytosolic enzyme that cleaves dipeptides from the N-terminus of various bioactive peptides, typically ranging from three to eight amino acids in length.[1] Its substrates include enkephalins and angiotensin peptides, highlighting its role in nociception and cardiovascular regulation.[2] Beyond its peptidase activity, DPP-3 is also involved in the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[2]

This compound: A Natural Inhibitor of DPP-3

This compound is a member of the fluostatin family of compounds, characterized by a fluorenone core structure. It has been identified as a selective inhibitor of human placental DPP-3.[2][3]

Quantitative Inhibition Data

The inhibitory potency of this compound and its more active analogue, Fluostatin A, has been quantified against human placental DPP-3. The half-maximal inhibitory concentration (IC50) values were determined using the synthetic substrate arginyl-arginine-2-naphthylamide.[4][5]

| Compound | IC50 (µg/mL)[4] | IC50 (µM)[5] | Substrate Used | Enzyme Source |

| This compound | 24.0 | ~74 | Arginyl-arginine-2-naphthylamide | Human Placenta |

| Fluostatin A | 0.44 | ~1.4 | Arginyl-arginine-2-naphthylamide | Human Placenta |

While a specific inhibition constant (Ki) for this compound has not been reported, the related compound Fluostatin A was found to be a mixed-type inhibitor of DPP-3 with a Ki of 14.2 µM when Leu-enkephalin was used as the substrate.[4] This suggests that this compound may also exhibit a mixed-type inhibition mechanism.

Mechanism of Action of this compound on DPP-3

Based on the data available for the closely related and more potent inhibitor, Fluostatin A, it is proposed that this compound acts as a mixed-type inhibitor of DPP-3.[4]

In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This mode of inhibition is characterized by a decrease in the apparent maximal velocity (Vmax) and a change in the apparent Michaelis constant (Km).

References

- 1. D8065-29-96T | Dipeptidyl Peptidase 3, BioAssay™ Kit (DPP3) Clinisciences [clinisciences.com]

- 2. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Fluostatin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Fluostatin B, a natural product of microbial origin. It is intended to serve as a detailed resource for researchers and professionals involved in enzymology, natural product chemistry, and drug discovery. This document summarizes the quantitative inhibitory data, details the experimental protocols for assessing its activity, and visualizes its relevant signaling pathway.

Introduction

This compound is a fluorenone compound originally isolated from the fermentation broth of Streptomyces sp. TA-3391.[1] It belongs to a class of tetracyclic compounds known as fluostatins, which have garnered interest for their unique chemical structures and biological activities.[2][3] The primary and most well-characterized biological activity of this compound is its selective inhibition of Dipeptidyl Peptidase 3 (DPP-3).[1][4]

DPP-3 (EC 3.4.14.4) is a zinc-dependent metallopeptidase involved in various physiological processes, including the degradation of bioactive peptides like enkephalins and angiotensins.[4][5][6] More recently, DPP-3 has been identified as a key regulator in the cellular response to oxidative stress through its interaction with the Keap1-Nrf2 signaling pathway.[4][7][8] Given these roles, inhibitors of DPP-3 such as this compound are valuable tools for studying these pathways and may serve as leads for therapeutic development.

Quantitative Biological Data

The inhibitory potency of this compound and its analogue, Fluostatin A, against human Dipeptidyl Peptidase 3 (DPP-3) has been quantified. The data is summarized in the table below for clear comparison.

| Compound | Target Enzyme | Substrate | IC50 Value (µg/mL) | IC50 Value (µM) | Source |

| This compound | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 24.0 | 74.0 | [7][9] |

| Fluostatin A | Human Placental DPP-3 | Arg-Arg-2-naphthylamide | 0.44 | 1.4 | [7][9] |

Note: The molecular weight of this compound is 326.3 g/mol . The IC50 values were converted from µg/mL to µM for comparative purposes.

Fluostatin A is reported to be approximately 50 times more active against human DPP-3 than this compound.[7] Both compounds demonstrated high selectivity, with only slight inhibitory activity against other dipeptidyl peptidases like DPP-I, DPP-II, and DPP-IV.[9]

In preliminary in-vivo toxicity studies, this compound exhibited no toxicity in mice following intraperitoneal injection at a dose of 100 mg/kg.[7] While some fluostatin derivatives, such as the heterodimer difluostatin A, have shown antibacterial activity, fluostatins M–Q showed no antibacterial or cytotoxic effects.[3] A recent study also examined the antibacterial and cytotoxic activities of new fluostatin derivatives.[3]

Experimental Protocols

The following section details the methodology for assessing the inhibitory activity of this compound against Dipeptidyl Peptidase 3.

3.1. Dipeptidyl Peptidase 3 (DPP-3) Inhibition Assay

This protocol is based on fluorometric methods commonly used for measuring DPP-3 activity and its inhibition.[10][11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human DPP-3.

Materials:

-

Purified human recombinant DPP-3 enzyme

-

This compound (dissolved in DMSO)

-

Fluorogenic DPP-3 substrate: Arginyl-Arginine-β-naphthylamide (Arg-Arg-2NA) or Arginyl-Arginine-7-amido-4-methylcoumarin (Arg-Arg-AMC).[11][13]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or pH 8.5 as specified in some protocols).[14][15]

-

96-well black, low-binding microtiter plates

-

Fluorescence microplate reader (Excitation: ~340-360 nm, Emission: ~410-460 nm)[11][13]

-

Positive control inhibitor (e.g., a known DPP-3 inhibitor)

-

DMSO (for vehicle control and compound dilution)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay buffer to achieve a range of final assay concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

Dilute the DPP-3 enzyme stock to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the ng/µL range.

-

Prepare the fluorogenic substrate solution in assay buffer at a concentration close to its Km value for DPP-3.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add a fixed volume of diluted DPP-3 enzyme solution to each well. Then, add the serially diluted this compound solutions.

-

100% Activity Control Wells: Add the same volume of DPP-3 enzyme solution and an equivalent volume of vehicle (assay buffer with the same percentage of DMSO as the test wells).

-

Background (No Enzyme) Wells: Add assay buffer and substrate, but no enzyme, to measure background fluorescence.

-

Positive Control Wells: Add DPP-3 enzyme solution and a known DPP-3 inhibitor at a concentration expected to produce maximal inhibition.

-

-

Incubation:

-

Pre-incubate the plate containing the enzyme and inhibitor (or vehicle) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[12]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence over time (kinetic assay) or after a fixed incubation period (endpoint assay, e.g., 30-60 minutes). The liberated fluorophore (e.g., β-naphthylamine or AMC) is indicative of enzyme activity.[11]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 100% activity control wells.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathways and Visualizations

This compound's primary target, DPP-3, plays a significant role in the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[4]

4.1. DPP-3 in the Keap1-Nrf2 Oxidative Stress Response Pathway

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which targets it for ubiquitination and subsequent degradation by the proteasome.[9][16] Upon exposure to oxidative stress, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, initiating their transcription.[9]

DPP-3 can also bind to Keap1, competing with Nrf2.[9][17] This interaction prevents Keap1 from targeting Nrf2 for degradation, leading to Nrf2 stabilization, nuclear accumulation, and activation of the antioxidant response. Therefore, by inhibiting DPP-3, this compound could potentially modulate this pathway, although the direct downstream effects of DPP-3 inhibition on Nrf2 signaling require further investigation.

Caption: DPP-3's role in the Keap1-Nrf2 oxidative stress response pathway.

4.2. Experimental Workflow for IC50 Determination

The logical flow of an experiment to determine the IC50 value of this compound is a critical component of the research process.

Caption: Experimental workflow for determining the IC50 of this compound.

Conclusion

This compound is a selective, micromolar inhibitor of Dipeptidyl Peptidase 3. Its activity and relationship with the Keap1-Nrf2 pathway make it a valuable chemical probe for studying oxidative stress and peptide metabolism. The provided data and protocols offer a solid foundation for researchers aiming to investigate this compound further or to use it as a tool in their studies. Future research could focus on elucidating the precise downstream consequences of DPP-3 inhibition by this compound in various cellular contexts and exploring the therapeutic potential of the fluostatin scaffold.

References

- 1. caymanchem.com [caymanchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 5. DPP3 - Wikipedia [en.wikipedia.org]

- 6. The emerging role of dipeptidyl peptidase 3 in pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irb.hr [irb.hr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. scispace.com [scispace.com]

- 12. The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Activity Staining and Inhibition Characterization of Dipeptidylpeptidase-III Enzyme from Goat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interdisciplinary Study of the Effects of Dipeptidyl-Peptidase III Cancer Mutations on the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Fluostatin B as a Dipeptidyl Peptidase III Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluostatin B, a natural product derived from Streptomyces sp. TA-3391, has been identified as a selective inhibitor of Dipeptidyl Peptidase III (DPP III), a zinc-dependent exopeptidase implicated in various physiological processes, including pain modulation, blood pressure regulation, and cellular defense against oxidative stress. This technical guide provides a comprehensive overview of this compound's role as a DPP III inhibitor, consolidating key quantitative data, detailed experimental protocols, and insights into the relevant biological pathways.

Introduction to Dipeptidyl Peptidase III (DPP III)

Dipeptidyl Peptidase III is a cytosolic enzyme that cleaves dipeptides from the N-terminus of various bioactive peptides, typically ranging from three to ten amino acids in length. Its activity is implicated in several key signaling pathways, making it a person of interest for therapeutic intervention.

Key Functions of DPP III:

-

Pain and Inflammation: DPP III is involved in the degradation of enkephalins, endogenous opioid peptides that play a crucial role in pain management. Inhibition of DPP III can potentiate the analgesic effects of enkephalins.

-

Cardiovascular Regulation: DPP III is a key modulator of the renin-angiotensin system (RAS), where it degrades angiotensin II, a potent vasoconstrictor.[1] By influencing angiotensin II levels, DPP III plays a role in blood pressure regulation.

-

Oxidative Stress Response: DPP III interacts with the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. It can regulate the Nrf2-mediated antioxidant response.

This compound: A Natural Inhibitor of DPP III

This compound is a fluorenone-containing compound that exhibits selective inhibitory activity against DPP III.[2][3] It is structurally related to Fluostatin A, another DPP III inhibitor produced by the same bacterial strain.

Quantitative Inhibition Data

The inhibitory potency of this compound and its related compound, Fluostatin A, against human placental DPP III has been determined. While specific kinetic data for this compound, such as its inhibition constant (Ki) and mode of inhibition, are not yet fully elucidated in the literature, the data for Fluostatin A provides a valuable point of reference.

| Compound | IC50 Value | Substrate Used in Assay | Inhibition Constant (Ki) | Mode of Inhibition | Reference |

| This compound | 24.0 µg/mL (approx. 73.5 µM) | Arginyl-arginine-2-naphthylamide | Not Reported | Not Reported | [2][4] |

| Fluostatin A | 0.44 µg/mL (approx. 1.4 µM) | Arginyl-arginine-2-naphthylamide | 14.2 µM | Mixed-type | [2] |

Experimental Protocols

Isolation of this compound from Streptomyces sp. TA-3391

The following protocol is based on the original method described by Akiyama et al. (1998).[2]

Workflow for the Isolation of this compound:

Caption: Isolation workflow for this compound.

Methodology:

-

Fermentation: Streptomyces sp. TA-3391 is cultured in a suitable fermentation medium.

-

Chromatography on Diaion HP-20: The fermentation broth is passed through a Diaion HP-20 column to adsorb the fluostatins.

-

Ethyl Acetate Extraction: The adsorbed compounds are eluted and then extracted with ethyl acetate.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel chromatography for further purification.

-

Reverse Phase Preparative HPLC: The final purification of this compound is achieved using reverse phase preparative high-performance liquid chromatography (HPLC).

Dipeptidyl Peptidase III Inhibition Assay

This protocol is adapted from the method used in the initial characterization of fluostatins and is a standard assay for measuring DPP III activity.[2]

Workflow for DPP III Inhibition Assay:

Caption: DPP III inhibition assay workflow.

Materials:

-

Human placental Dipeptidyl Peptidase III

-

This compound

-

Arginyl-arginine-2-naphthylamide (substrate)

-

Tris-HCl buffer

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the DPP III enzyme in Tris-HCl buffer.

-

Add varying concentrations of this compound to the reaction mixture.

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding the substrate, arginyl-arginine-2-naphthylamide.

-

Incubate the reaction at a controlled temperature.

-

Measure the fluorescence of the released 2-naphthylamine at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

-

Calculate the percentage of inhibition by comparing the fluorescence in the presence of the inhibitor to the control (without inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways Involving DPP III

This compound, by inhibiting DPP III, can modulate critical signaling pathways. Understanding these pathways is essential for elucidating its potential therapeutic effects.

Renin-Angiotensin System (RAS)

DPP III plays a role in the degradation of angiotensin peptides, thereby influencing blood pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Fluostatin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluostatins, a family of atypical angucycline polyketides, have garnered significant interest within the scientific community due to their unique 6-5-6-6 carbocyclic ring structure and promising biological activities, including antitumor and antibiotic properties. This technical guide provides an in-depth exploration of the fluostatin biosynthesis pathway, focusing on the genetic and enzymatic machinery responsible for the assembly of this complex natural product. We delve into the key biosynthetic steps, from the initial polyketide chain formation by a type II polyketide synthase (PKS) to the intricate oxidative rearrangements that define the fluostatin scaffold. This guide offers a comprehensive resource for researchers in natural product biosynthesis, enzymology, and drug discovery, providing detailed experimental methodologies and quantitative data to facilitate further investigation and exploitation of this fascinating biosynthetic pathway.

Introduction

Fluostatins are produced by various actinomycetes, with the marine-derived Micromonospora rosaria SCSIO N160 being a well-characterized producer strain.[1][2] The core of the fluostatin structure is a benzo[a]fluorene skeleton, a feature that distinguishes it from typical angucyclines. The elucidation of the fluostatin biosynthetic pathway has been a subject of intensive research, revealing a series of fascinating enzymatic transformations that convert a common polyketide precursor into the unique fluostatin architecture. Understanding this pathway not only provides fundamental insights into microbial secondary metabolism but also opens avenues for the bioengineering of novel fluostatin analogs with potentially improved therapeutic properties.

The Fluostatin Biosynthetic Gene Cluster (fls)

The genetic blueprint for fluostatin biosynthesis is encoded within a dedicated gene cluster, designated as the fls cluster. This cluster was identified in Micromonospora rosaria SCSIO N160 and its heterologous expression in hosts like Streptomyces coelicolor has been instrumental in confirming its role in fluostatin production.[3][4] The fls gene cluster contains genes encoding a type II polyketide synthase (PKS), as well as a suite of tailoring enzymes, including oxygenases, cyclases, and transferases, that collectively orchestrate the intricate steps of fluostatin assembly.

The Core Biosynthetic Pathway

The biosynthesis of fluostatins commences with the formation of a polyketide backbone by the type II PKS machinery. This is followed by a series of tailoring reactions that progressively modify the polyketide intermediate to yield the final fluostatin products. Isotopic labeling studies using ¹³C-labeled acetate have confirmed the polyketide origin of the fluostatin skeleton.[5][6]

Polyketide Chain Assembly

The initial step involves the iterative condensation of malonyl-CoA extender units by the minimal PKS, which typically consists of a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). This process generates a linear poly-β-ketone chain of a specific length.

Cyclization and Aromatization

Following its formation, the nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form a tetracyclic angucyclinone intermediate. This process is catalyzed by a set of cyclases and aromatases encoded within the fls cluster. A key intermediate in this pathway is a rabelomycin-like precursor.[1]

Oxidative Ring Cleavage and Rearrangement

The hallmark of fluostatin biosynthesis is the transformation of the angucyclinone scaffold into the characteristic 6-5-6-6 ring system of fluostatins. This remarkable rearrangement is initiated by an oxidative cleavage of the B-ring of the angucyclinone intermediate. A key enzyme in this process is the bifunctional oxygenase, FlsO2.[3][4]

Diagram of the Proposed Fluostatin Biosynthetic Pathway:

Caption: Proposed biosynthetic pathway of fluostatins.

Key Enzymes and Their Functions

Several key enzymes from the fls cluster have been characterized, shedding light on the intricate chemistry of fluostatin biosynthesis.

FlsO2: A Bifunctional Oxygenase

FlsO2 has been identified as a crucial enzyme responsible for the oxidative B-ring cleavage of the angucyclinone precursor.[3][4] Biochemical characterization has revealed that it is a bifunctional oxygenase.

FlsN3: An Amidotransferase

The flsN3 gene encodes an amidotransferase that is implicated in the formation of diazo-containing fluostatin analogs.[7] Inactivation of flsN3 in M. rosaria SCSIO N160 led to a significant decrease in the production of the major fluostatin C and the accumulation of novel aminobenzo[b]fluorenes, suggesting a role for FlsN3 in the diazo formation pathway.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of fluostatin biosynthesis.

Gene Knockout in Micromonospora rosaria

The inactivation of genes within the fls cluster is a powerful tool to probe their function. A conventional PCR-targeting method is often employed for this purpose.[7]

Workflow for Gene Knockout:

Caption: General workflow for gene knockout in Micromonospora rosaria.

Heterologous Expression in Streptomyces coelicolor

The heterologous expression of the entire fls gene cluster in a suitable host, such as Streptomyces coelicolor, allows for the production of fluostatins in a more genetically tractable organism and can lead to the discovery of novel analogs.[3][4]

Protocol for Heterologous Expression:

-

Vector Construction: The complete fls gene cluster is cloned into an integrative expression vector, such as pSET152, which can integrate into the chromosome of the Streptomyces host.

-

Host Strain: Streptomyces coelicolor YF11 is a commonly used host strain for heterologous expression.

-

Conjugation: The expression vector is transferred from an E. coli donor strain to S. coelicolor via intergeneric conjugation.

-

Fermentation and Analysis: The recombinant S. coelicolor strain is fermented under appropriate conditions, and the culture extracts are analyzed for the production of fluostatins using techniques like HPLC and mass spectrometry.

In Vitro Enzyme Assays

Biochemical assays with purified enzymes are essential for elucidating their specific catalytic functions.

General Protocol for FlsO2 Assay:

-

Enzyme Purification: The flsO2 gene is cloned into an expression vector and the protein is overexpressed in E. coli. The recombinant protein is then purified to homogeneity using affinity chromatography.

-

Assay Mixture: A typical assay mixture would contain the purified FlsO2 enzyme, the rabelomycin-like substrate, a suitable buffer, and any necessary cofactors (e.g., NADPH, FAD).

-

Reaction and Analysis: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature. The reaction products are then extracted and analyzed by HPLC and mass spectrometry to determine the catalytic activity of the enzyme.

Isotopic Labeling Studies

Feeding experiments with stable isotope-labeled precursors, such as ¹³C-acetate, are used to trace the origin of the carbon atoms in the fluostatin backbone and to elucidate the biosynthetic pathway.[5][6]

Protocol for ¹³C-Labeling:

-

Precursor Feeding: A culture of the fluostatin-producing strain is supplemented with ¹³C-labeled sodium acetate at a specific concentration during the fermentation process.

-

Isolation and Analysis: After fermentation, the fluostatin compounds are isolated and purified.

-

NMR Spectroscopy: The purified ¹³C-labeled fluostatins are analyzed by ¹³C NMR spectroscopy to determine the pattern of ¹³C incorporation, which provides insights into the assembly of the polyketide chain.

Quantitative Data

While detailed kinetic parameters for most fluostatin biosynthetic enzymes are not yet available in the literature, some quantitative data regarding production and biological activity have been reported.

Table 1: Biological Activity of Fluostatin Analogs

| Compound | Target Organism/Cell Line | MIC/IC₅₀ (µg/mL or µM) | Reference |

| Rabelomycin | Staphylococcus aureus ATCC 29213 | 1.0 | [1] |

| Phenanthroviridone | Staphylococcus aureus ATCC 29213 | 0.25 | [1] |

| Phenanthroviridone | SF-268 (human glioblastoma) | 0.09 µM | [1] |

| Phenanthroviridone | MCF-7 (human breast cancer) | 0.17 µM | [1] |

Conclusion

The biosynthesis of fluostatins represents a captivating example of nature's ability to construct complex and biologically active molecules. The elucidation of the fls gene cluster and the characterization of key enzymes have provided a solid foundation for understanding this intricate pathway. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to further unravel the mysteries of fluostatin biosynthesis and to harness its potential for the development of new therapeutic agents. Future work in this area will likely focus on the detailed biochemical characterization of all the enzymes in the pathway, the elucidation of the precise mechanisms of the oxidative rearrangement, and the use of synthetic biology approaches to engineer the pathway for the production of novel fluostatin derivatives.

References

- 1. Fluostatins I-K from the South China Sea-derived micromonospora rosaria SCSIO N160 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. Discovery of Stealthin Derivatives and Implication of the Amidotransferase FlsN3 in the Biosynthesis of Nitrogen-Containing Fluostatins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluostatin Family of Natural Products (A, C, D, E)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluostatin family of natural products represents a class of aromatic polyketides characterized by a unique benzo[a]fluorene core. Initially isolated from Streptomyces species, these compounds have garnered significant interest within the scientific community due to their diverse biological activities, including enzyme inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of fluostatins A, C, D, and E, with a focus on their chemical properties, biological activities, and the experimental methodologies used for their characterization.

Physicochemical and Biological Properties

The fluostatin family members share a common structural scaffold but differ in their substitution patterns, which significantly influences their biological activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for fluostatins A, C, D, and E, providing a basis for comparative analysis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Biological Source | Primary Target | IC50 | Reference |

| Fluostatin A | C₁₈H₁₀O₅ | 306.27 | Streptomyces sp. TA-3391 | Dipeptidyl Peptidase III (DPP-III) | 0.44 µg/mL | [1][2] |

| Fluostatin C | C₁₈H₁₂O₆ | 324.28 | Streptomyces sp. Acta 1383 | - | See Table 2 | [3][4] |

| Fluostatin D | C₂₂H₁₈O₇ | 394.38 | Streptomyces sp. Acta 1383 | - | - | |

| Fluostatin E | C₂₀H₁₆O₇ | 368.34 | Streptomyces sp. Acta 1383 | - | - |

Table 1: Physicochemical and Primary Target Information for Fluostatins A, C, D, and E.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Fluostatin C | K-562 | Chronic Myelogenous Leukemia | 3.5 | |

| L-929 | Murine Fibrosarcoma | 5.0 | ||

| HeLa | Cervical Carcinoma | >10 | ||

| A-549 | Lung Carcinoma | >10 | ||

| MCF-7 | Breast Adenocarcinoma | >10 |

Table 2: Cytotoxic Activity of Fluostatin C against Various Human Tumor Cell Lines.

Experimental Protocols

This section details the methodologies employed in the isolation, characterization, and biological evaluation of the fluostatin family of natural products.

Isolation and Purification of Fluostatins C, D, and E from Streptomyces sp. Acta 1383

1. Fermentation:

-

The producing strain, Streptomyces sp. Acta 1383, is cultivated in a suitable fermentation medium. Production of fluostatins can be enhanced by the addition of adsorber resin Amberlite® XAD-16 to the culture broth.

-

Fermentation is typically carried out for a period of 90 to 160 hours to achieve optimal yields of the desired compounds.

2. Extraction:

-

The culture broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.

-

The fluostatins are extracted from the culture filtrate using a solid-phase extraction method with Amberlite® XAD-16 resin. The resin is then washed with water and the adsorbed compounds are eluted with methanol.

3. Chromatographic Purification:

-

The crude methanol extract is concentrated and subjected to a series of chromatographic steps for purification.

-

Silica Gel Chromatography: The extract is first fractionated on a silica gel column using a gradient of dichloromethane and methanol.

-

Sephadex LH-20 Chromatography: Fractions containing the fluostatins are further purified by size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.

-

Preparative HPLC: Final purification of individual fluostatins (C, D, and E) is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column.

Structure Elucidation

The chemical structures of the isolated fluostatins are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecules.

Cytotoxicity Assays

The cytotoxic activity of the fluostatin compounds against various cancer cell lines is typically evaluated using the following protocol:

1. Cell Culture:

-

Human tumor cell lines (e.g., K-562, L-929, HeLa, A-549, MCF-7) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Viability Assay (MTT Assay):

-

Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the fluostatin compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action and the signaling pathways modulated by the fluostatin family are still under investigation. However, their structural similarity to other polyketide natural products with known anticancer activities suggests potential mechanisms.

Figure 1: Postulated Mechanisms of Action for the Fluostatin Family.

Fluostatin A is a known inhibitor of dipeptidyl peptidase III (DPP-III), an enzyme implicated in various physiological processes, and its inhibition may contribute to downstream cellular effects.[1][2] The cytotoxic activity of Fluostatin C against cancer cells suggests that it may induce apoptosis or cell cycle arrest, common mechanisms for many anticancer agents. Further research is required to elucidate the specific signaling pathways involved, such as the MAPK, PI3K/Akt, or other pathways commonly dysregulated in cancer.

Conclusion

The fluostatin family of natural products, particularly compounds A and C, exhibit promising biological activities that warrant further investigation for their potential as therapeutic agents. This guide provides a foundational understanding of their properties and the experimental approaches for their study. Future research should focus on elucidating the detailed mechanisms of action, identifying the specific molecular targets of fluostatins C, D, and E, and exploring their structure-activity relationships to guide the development of more potent and selective analogs for therapeutic applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Fluostatins A and B, new inhibitors of dipeptidyl peptidase III, produced by Streptomyces sp. TA-3391. I. Taxonomy of producing strain, production, isolation, physico-chemical properties and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Dipeptidyl Peptidase III (DPP-III) Inhibitor | Fluostatin A, B | フナコシ [funakoshi.co.jp]

Spectroscopic and Biological Profile of Fluostatin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluostatin B is a polyketide natural product originally isolated from Streptomyces sp. TA-3391. It belongs to the fluostatin family of compounds, which are characterized by a unique tetracyclic benzo[a]fluorene skeleton. This compound has garnered interest in the scientific community primarily for its inhibitory activity against dipeptidyl peptidase III (DPP-III), a zinc-dependent metalloprotease implicated in various physiological and pathological processes. This technical guide provides a comprehensive summary of the available spectroscopic data for this compound, outlines probable experimental methodologies for its characterization, and visualizes its biological context and general analytical workflow.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄O₆ | [1] |

| Molecular Weight | 326.3 g/mol | [1] |

| CAS Number | 158906-40-2 | [1] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in DMSO; Slightly soluble in acetone and ethyl acetate | [1][3] |

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound

No complete ¹H NMR data table for this compound was found in the public domain. The original structure elucidation paper by Akiyama et al. (1998) mentions the use of NMR, but the specific chemical shifts and coupling constants are not provided in the available abstracts. Analysis of the fluorenone core and related structures suggests that the aromatic protons would appear in the range of δ 7.0-8.0 ppm, while aliphatic protons would be observed at higher field.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Similar to the ¹H NMR data, a complete ¹³C NMR data table for this compound is not publicly available. The presence of carbonyl groups, aromatic rings, and aliphatic carbons would result in a spectrum with signals spanning a wide chemical shift range, from approximately δ 20-200 ppm.

Table 3: Mass Spectrometry Data of this compound

| Mass Spectrometry Type | Ion/Fragment (m/z) | Interpretation | Reference |

| High-Resolution Mass Spectrometry (HRMS) | 326.0790 (Calculated for C₁₈H₁₄O₆) | [M]⁺ | [1] |

Detailed fragmentation patterns for this compound are not described in the available literature. However, analysis of polyketides by mass spectrometry often involves characteristic losses of water (H₂O), carbon monoxide (CO), and other small neutral molecules.

Table 4: Infrared (IR) Spectroscopic Data of this compound

Specific IR absorption bands for this compound have not been published. Based on its chemical structure, the following characteristic absorption bands are expected:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=O (conjugated ketone) | 1680-1650 |

| C=C (aromatic) | 1600-1450 |

| C-O (hydroxyl) | 1260-1000 |

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data of this compound

The UV-Vis absorption maxima for this compound are not specified in the available literature. The extended π-system of the benzo[a]fluorene core is expected to result in strong absorptions in the UV-Vis region, likely with multiple bands between 200 and 400 nm.

Experimental Protocols

The exact experimental protocols used for the spectroscopic characterization of this compound are not detailed in the publicly accessible literature. The following are generalized methodologies that are typically employed for the analysis of natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} (proton-decoupled) experiments would be performed. To aid in structure elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would also be conducted to establish proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques for the analysis of natural products. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass and elemental composition.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to induce fragmentation of the molecular ion and obtain structural information from the resulting fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: The solid sample of this compound would be prepared as a potassium bromide (KBr) pellet or analyzed using an attenuated total reflectance (ATR) accessory.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (4000-400 cm⁻¹) to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent, such as methanol or ethanol, in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer would be used to measure the absorbance of the solution.

-

Data Acquisition: The absorbance spectrum would be recorded over a wavelength range of approximately 200 to 800 nm to determine the wavelengths of maximum absorption (λₘₐₓ).

Biological Activity and Signaling Pathway

This compound is an inhibitor of dipeptidyl peptidase III (DPP-III). DPP-III is a zinc-dependent metalloprotease that cleaves dipeptides from the N-terminus of various peptide substrates. It plays a role in several signaling pathways, including the Keap1-Nrf2 antioxidant response pathway and the renin-angiotensin system.

References

The Pivotal Role of Dipeptidyl Peptidase 3 (DPP-3) in Cellular Pathways: A Technical Guide for Researchers

An In-depth Exploration of DPP-3's Enzymatic Function, Cellular Interactions, and Therapeutic Potential

Introduction

Dipeptidyl Peptidase 3 (DPP-3), a ubiquitously expressed zinc-dependent exopeptidase, is emerging as a critical regulator in a multitude of cellular processes. Initially characterized as a housekeeping enzyme involved in intracellular peptide catabolism, recent evidence has illuminated its more specific and potent roles in cardiovascular homeostasis, oxidative stress responses, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the core functions of DPP-3, detailing its involvement in key cellular pathways, presenting quantitative data on its enzymatic activity, and offering detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DPP-3 as a potential biomarker and therapeutic target.

Core Functions and Enzymatic Activity of DPP-3

DPP-3 is a member of the M49 metallopeptidase family, characterized by its unique HEXXGH catalytic motif. It functions by cleaving dipeptides from the N-terminus of various bioactive peptides, typically ranging from four to ten amino acids in length.[1][2] This enzymatic activity is central to its regulatory role in cellular signaling.

Substrate Specificity and Kinetic Parameters

DPP-3 exhibits broad substrate specificity, with a notable affinity for peptides involved in cardiovascular regulation and pain modulation. Its primary substrates include angiotensins and enkephalins.[3][4] The degradation of these peptides by DPP-3 has profound physiological consequences.

| Substrate | Peptide Sequence | Cleavage Site | Products | Km (µM) | kcat (s⁻¹) | Reference |

| Angiotensin II | DRVYIHPF | Arg-Val | Asp-Arg + Val-Tyr-Ile-His-Pro-Phe | 12 | 5.5 | [4] |

| Angiotensin-(1-7) | DRVYIHP | Arg-Val | Asp-Arg + Val-Tyr-Ile-His-Pro | 12 | 5.5 | [4][5] |

| Angiotensin-(3-7) | VYIHP | Tyr-Ile | Val-Tyr + Ile-His-Pro | 3 | 17.9 | [4][5] |

| Met-enkephalin | YGGFM | Gly-Gly | Tyr-Gly + Gly-Phe-Met | 3.6 (Kd) | - | [6] |

| Leu-enkephalin | YGGFL | Gly-Gly | Tyr-Gly + Gly-Phe-Leu | 3.6 (Kd) | - | [6] |

Table 1: Kinetic parameters of human DPP-3 for various peptide substrates. Note: Some values are reported as dissociation constants (Kd) from binding studies.

Inhibitors of DPP-3

The development of specific and potent inhibitors is crucial for both studying the function of DPP-3 and for its potential as a therapeutic target. Several classes of inhibitors have been identified, ranging from small molecules to monoclonal antibodies.[7]

| Inhibitor | Type | IC50 / Ki | Reference |

| Procizumab (AK-1967) | Humanized monoclonal antibody | - | [1][8][9] |

| JMV-390 | Metallopeptidase inhibitor | - | [5] |

| Propioxatin A | Microbial secondary metabolite | Ki: 13.0 nM | [7] |

| Propioxatin B | Microbial secondary metabolite | Ki: 5.6 nM | [7] |

| Leupeptin | Peptide aldehyde | IC50: ~0.06 µM (rat) | [7] |

| Acetyl-L-leucyl-L-argininal | Peptide aldehyde | IC50: ~0.1 µM (rat) | [7] |

| Luteolin | Flavonoid | IC50: ~20 µM | [7] |

| Galangin | Flavonoid | IC50: ~20 µM | [7] |

| Fisetin | Flavonoid | IC50: ~20 µM | [7] |

| Tyr-Tyr | Dipeptide | Ki: 5.8 µM (rat) | [7] |

| Tyr-Phe | Dipeptide | Ki: 8.4 µM (rat) | [7] |

Table 2: A selection of known DPP-3 inhibitors and their reported inhibitory concentrations.

DPP-3 in Cellular Signaling Pathways

DPP-3's influence extends across several critical cellular signaling networks. Its ability to modulate the levels of bioactive peptides and to interact with key regulatory proteins places it at the crossroads of major physiological and pathological processes.

The Renin-Angiotensin System (RAS)

DPP-3 plays a significant role in the regulation of the Renin-Angiotensin System (RAS), a cornerstone of blood pressure and fluid homeostasis.[5] DPP-3 directly degrades Angiotensin II, a potent vasoconstrictor, thereby contributing to blood pressure regulation.[10] Furthermore, it cleaves Angiotensin-(1-7), a peptide with vasodilatory and anti-proliferative effects.[5] This dual action highlights the complex role of DPP-3 in maintaining cardiovascular equilibrium. Elevated circulating DPP-3 (cDPP3) levels have been associated with dysregulation of the RAS in conditions like septic and cardiogenic shock, leading to cardiovascular collapse.[8] The inhibition of cDPP3 by antibodies like Procizumab has been shown to restore RAS balance and improve cardiovascular function in preclinical models.[8][11]

The Keap1-Nrf2 Antioxidant Pathway

Beyond its peptidase activity, DPP-3 functions as a crucial regulator of the cellular oxidative stress response through its interaction with the Keap1-Nrf2 pathway.[12] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon oxidative stress, this inhibition is relieved, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes.

DPP-3 possesses a conserved "ETGE" motif that enables it to competitively bind to Keap1.[13][14] This interaction is induced by oxidative stress and serves to stabilize Keap1, which in turn leads to the accumulation and nuclear translocation of Nrf2.[10][13] Consequently, the expression of Nrf2 target genes, such as NQO1 and G6PD, is upregulated, enhancing the cell's antioxidant capacity. This non-canonical activation of the Nrf2 pathway highlights a "moonlighting" function of DPP-3, independent of its enzymatic activity.

Inflammation and Cancer

DPP-3 has been implicated in inflammatory processes and the progression of various cancers. Its expression is often dysregulated in malignant tissues, and elevated levels have been associated with poor prognosis in breast, colorectal, and esophageal cancers.[7][15] The pro-tumorigenic roles of DPP-3 are linked to its ability to modulate the Keap1-Nrf2 pathway, thereby protecting cancer cells from oxidative stress, as well as its involvement in other signaling cascades that regulate cell proliferation, apoptosis, and migration.[15]

Experimental Protocols for DPP-3 Research

A robust understanding of DPP-3's function relies on precise and reproducible experimental methodologies. This section provides detailed protocols for key assays and procedures used to study DPP-3.

Fluorogenic DPP-3 Activity Assay

This assay measures the enzymatic activity of DPP-3 using a fluorogenic substrate.

Materials:

-

Purified human recombinant DPP-3 (e.g., BPS Bioscience, Cat# 80030)

-

DPP Assay Buffer (e.g., BPS Bioscience, Cat# 80300)

-

Fluorogenic DPP substrate (e.g., Arg-Arg-β-naphthylamide or a commercial substrate like Fluorogenic DPP substrate 2, BPS Bioscience, Cat# 80332)

-

Fluorescent AMC (7-amino-4-methylcoumarin) standard (for quantification)

-

Black, low-binding 96-well microtiter plate

-

Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Protocol:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a 100 µM working solution of the fluorogenic substrate by diluting the stock solution (e.g., 0.5 mM) 5-fold with DPP Assay Buffer.

-

Dilute the purified DPP-3 enzyme in DPP Assay Buffer to a working concentration of 5 ng/µL (50 ng per reaction). Keep the diluted enzyme on ice.

-

Prepare a serial dilution of the AMC standard in DPP Assay Buffer to generate a standard curve (e.g., from 25 µM down to 0.1 µM).

-

-

Assay Procedure:

-

To the wells of the black microtiter plate, add the following in duplicate:

-

Test samples: 10 µL of diluted DPP-3 enzyme, 30 µL of DPP Assay Buffer, and 10 µL of test inhibitor (or vehicle control).

-

Substrate control (blank): 40 µL of DPP Assay Buffer.

-

AMC standards: 50 µL of each AMC standard dilution.

-

-

Initiate the reaction by adding 10 µL of the 100 µM fluorogenic substrate solution to the test and blank wells. The final reaction volume should be 50 µL.

-

Incubate the plate at 22°C for 10-30 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Plot the fluorescence of the AMC standards against their concentrations to generate a standard curve.

-

Determine the concentration of the fluorescent product generated in the enzyme reactions from the standard curve.

-

Calculate the specific activity of DPP-3 (e.g., in pmol/min/µg) or the percent inhibition for test compounds.

-

Co-Immunoprecipitation (Co-IP) of DPP-3 and Keap1

This protocol details the co-immunoprecipitation of endogenous DPP-3 and Keap1 to validate their interaction in cells.

Materials:

-

HEK293T or MCF7 cells

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-DPP-3 antibody for immunoprecipitation (IP)

-

Anti-Keap1 antibody for Western blotting

-

Normal rabbit or mouse IgG (isotype control)

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

SDS-PAGE gels and Western blotting reagents

Protocol:

-

Cell Lysis:

-

Culture cells to 80-90% confluency. For inducible interactions, treat cells with an oxidative stress agent (e.g., 200 µM H₂O₂ for 3 hours) prior to lysis.

-

Wash cells with ice-cold PBS and lyse on ice with lysis buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-DPP-3 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads 3-5 times with wash buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-Keap1 antibody.

-

Detect the protein bands using a suitable secondary antibody and chemiluminescence.

-

References

- 1. rcsb.org [rcsb.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. epigentek.com [epigentek.com]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. researchgate.net [researchgate.net]

- 6. Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDB-5e33: Structure of human DPP3 in complex with met-enkephalin - Yorodumi [pdbj.org]

- 9. rcsb.org [rcsb.org]

- 10. NRF2 induction supporting breast cancer cell survival is enabled by oxidative stress-induced DPP3-KEAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 4TEEN4 Doses First Patient in Phase 1b/2a Trial of Procizumab, a Monoclonal Antibody Targeting the Biological Driver of Shock - BioSpace [biospace.com]

- 12. A novel and highly efficient purification procedure for native human dipeptidyl peptidase 3 from human blood cell lysate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Initial Studies on the Cytotoxicity of Fluostatin B and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluostatins are a family of microbial secondary metabolites, primarily isolated from Streptomyces and Micromonospora species, characterized by a unique four-ring system. Initially identified as inhibitors of dipeptidyl peptidase III (DPP3), this class of compounds has garnered interest for its diverse biological activities, including potential cytotoxic effects against cancer cell lines. This technical guide provides an in-depth summary of the initial studies on the cytotoxicity of Fluostatin B and its closely related analogs, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. It is important to note that while derivatives of this compound have been evaluated, specific cytotoxicity data for this compound itself is not extensively available in publicly accessible literature. This guide, therefore, focuses on the reported cytotoxic activities of the broader fluostatin family, particularly Fluostatin C and other derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of fluostatin analogs has been evaluated against various human cancer cell lines. However, reports on the activity of Fluostatin C have presented conflicting results. One study reported moderate activity, while another indicated a lack of significant cytotoxicity. The available quantitative data is summarized in the tables below.

| Compound | Cell Line | IC50 (µM) | Source |

| Fluostatin C | HMO2 (Gastric Adenocarcinoma) | Moderate Activity | [1] |

| HepG2 (Hepatocellular Carcinoma) | Moderate Activity | [1] | |

| MCF-7 (Breast Adenocarcinoma) | Moderate Activity* | [1] | |

| SF-268 (Glioblastoma) | > 100 | [2] | |

| MCF-7 (Breast Adenocarcinoma) | > 100 | [2] | |

| NCI-H460 (Non-Small Cell Lung Cancer) | > 100 | [2] | |

| Fluostatin D | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Fluostatin E | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Fluostatin F | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Fluostatin I | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Fluostatin J | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Fluostatin K | SF-268, MCF-7, NCI-H460 | > 100 | [2] |

| Phenanthroviridone | SF-268 (Glioblastoma) | 0.09 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 0.17 | [2] | |

| Rabelomycin | SF-268, MCF-7, NCI-H460 | Moderate Activity | [2] |

*Qualitative description of "moderate activity" was provided in the source; specific IC50 values were not available.

A separate study on newly discovered derivatives of this compound, namely Fluostatin Y and Fluostatin B2, mentioned the examination of their cytotoxic activities, though the quantitative data was not detailed in the abstract.[3][4]

Experimental Protocols

The following is a generalized experimental protocol for determining the cytotoxicity of fluostatin compounds, based on standard methodologies for evaluating natural products against cancer cell lines.

Cell Lines and Culture Conditions

Human cancer cell lines such as SF-268 (glioblastoma), MCF-7 (breast adenocarcinoma), and NCI-H460 (non-small cell lung cancer) are commonly used.[2] Cells are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity is typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The fluostatin compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified incubation period, typically 48 to 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration of approximately 0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and the molecular mechanism of action for the cytotoxic effects of fluostatins have not yet been elucidated in the reviewed literature. For many natural products with cytotoxic properties, the induction of apoptosis is a common mechanism. While not specifically demonstrated for fluostatins, a general workflow for investigating such a mechanism is presented below.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyce… [ouci.dntb.gov.ua]

- 4. Study about fluostatins: efficient preparation of fluostatin A and discovery of fluostatin derivatives from Streptomyces sp. TA-3391 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluvastatin in Cell Culture Experiments

Disclaimer: The following application notes pertain to Fluvastatin , a widely researched HMG-CoA reductase inhibitor (statin). The initial request for "Fluostatin B" yielded limited information; it is a distinct compound identified as a dipeptidyl peptidase 3 (DPP-3) inhibitor with minimal available data regarding its use in cell culture.[1] Given the similarity in names and the extensive data available for Fluvastatin, this document assumes the user is interested in the latter.

Introduction and Mechanism of Action

Fluvastatin is a synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2][3] Its primary therapeutic use is to lower cholesterol levels and prevent cardiovascular disease.[2] In a research context, Fluvastatin is a valuable tool for investigating cellular processes dependent on the mevalonate pathway.

The inhibition of HMG-CoA reductase by Fluvastatin not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[4][5] These isoprenoids are crucial for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho.[5][6] Disruption of protein prenylation affects their subcellular localization and function, thereby interfering with critical downstream signaling pathways that control cell proliferation, survival, apoptosis, and migration, such as the ERK and Akt pathways.[5][6][7]

Key Cellular Effects in Research

Fluvastatin has been demonstrated to exert multiple effects on cultured cells, making it a subject of interest in cancer research and cell biology.

-

Induction of Apoptosis: Fluvastatin induces programmed cell death in a variety of cancer cell lines, including lymphoma, mast cells, and breast cancer.[4][5][8] This apoptotic effect is often dose-dependent and can be reversed by the addition of mevalonate or GGPP, confirming its on-target mechanism.[5][9] The molecular mechanism involves the activation of caspases (e.g., caspase-3) and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[4][7]

-

Inhibition of Cell Proliferation: By interfering with key survival signals, Fluvastatin effectively inhibits the growth and proliferation of cancer cells.[7][8][9]

-

Cell Cycle Arrest: The compound can arrest the cell cycle, though the specific phase of arrest may vary depending on the cell type.[5][10]

-

Modulation of Autophagy: In certain cell types, Fluvastatin treatment leads to the induction of autophagy, which can contribute to or modulate the apoptotic response.[4][6]

-

Inhibition of Metastasis: Fluvastatin has been shown to prevent the migration and invasion of cancer cells in vitro.[6]

Quantitative Data Summary

The effective concentration of Fluvastatin varies significantly depending on the cell line and the duration of exposure. Non-cancerous cell lines often show higher resistance.[9]

| Cell Line | Cell Type | Effective Concentration / IC50 | Incubation Time | Observed Effect | Citation |

| A20 & EL4 | Murine Lymphoma | 2.5 µM | 24 h | Apoptosis, Autophagy | [4] |

| BMMC | Mouse Bone Marrow-Derived Mast Cells | IC50: 0.8 - 3.5 µM | 4 days | Apoptosis | [5] |

| PMC | Mouse Peritoneal Mast Cells | IC50: ~0.2 µM | 4 days | Apoptosis | [5] |

| Human Mast Cells | Human Skin-Derived Mast Cells | 10 µM | 4 days | Apoptosis | [5] |

| MDA-MB-231 | Human Breast Cancer | 10 µM | 24 h | ~50% cell death | [9] |

| MCF-10A | Human Non-Tumorigenic Breast | IC50: ~50 µM | 24 h | Cytotoxicity | [9] |

| H441 & A549 | Human Non-Small Cell Lung Cancer | < 40 µM | Not Specified | Growth Inhibition, Apoptosis | [7] |

| A-375 | Human Melanoma | 50 - 100 µM | 48-72 h | Significant Cytotoxicity | [11] |

| HUVEC | Human Umbilical Vein Endothelial Cells | 2.5 µM | 24 h | Inhibition of vWF secretion | [12] |

| HaCaT | Human Keratinocyte | > 4 µM | 24 h | No effect on viability at ≤ 4µM | [13] |

| MCF10.DCIS | Human Breast Ductal Carcinoma In Situ | 5 µM | 12 days | 60% reduction in colony formation | [14] |

Signaling Pathways and Experimental Workflow Diagrams

Caption: Fluvastatin inhibits HMG-CoA reductase, blocking the mevalonate pathway and protein prenylation.

Caption: A general experimental workflow for studying the effects of Fluvastatin on cultured cells.

Detailed Experimental Protocols

Protocol 1: General Cell Treatment

This protocol provides a basic framework for treating adherent cells with Fluvastatin.

Materials:

-

Fluvastatin sodium salt

-

Sterile DMSO

-

Complete cell culture medium appropriate for the cell line[15]

-

Sterile, tissue culture-treated plates/flasks

-

Cells of interest

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Fluvastatin (e.g., 10-20 mM) in sterile DMSO. Aliquot into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed cells into culture plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.[16]

-

Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the Fluvastatin stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 50 µM).

-

Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of Fluvastatin used. This is critical as DMSO can have effects on cells.

-

Treatment: Carefully remove the old medium from the cells. Add the prepared media containing different concentrations of Fluvastatin or the vehicle control to the respective wells.

-

Incubation: Return the plates to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

-